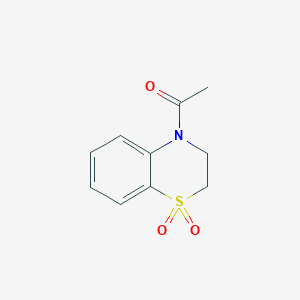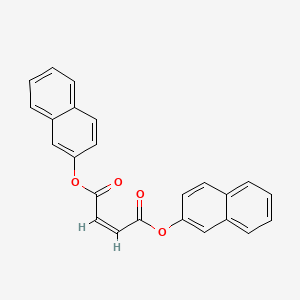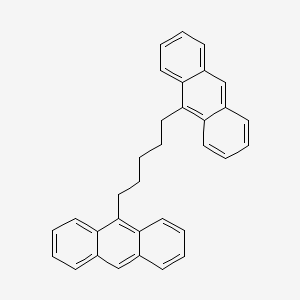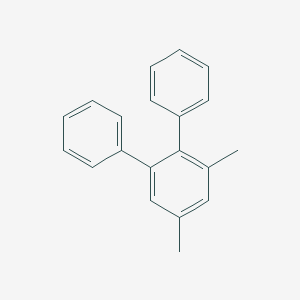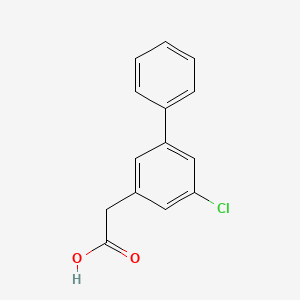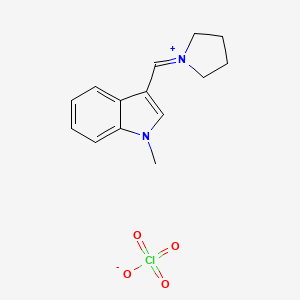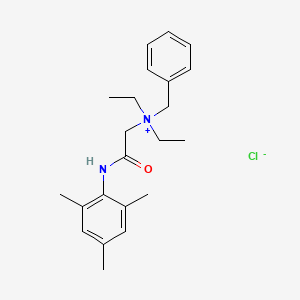
9-(Benzylsulfanyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Benzylsulfanyl)anthracene is an organic compound that belongs to the family of anthracene derivatives. Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a benzylsulfanyl group at the 9th position of the anthracene structure introduces unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Benzylsulfanyl)anthracene typically involves the reaction of anthracene with benzyl mercaptan in the presence of a suitable catalyst. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with benzyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 9-(Benzylsulfanyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the anthracene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, room temperature to mild heating.
Reduction: LiAlH4, anhydrous conditions, room temperature.
Substitution: Halogens, nitric acid, sulfuric acid, varying temperatures depending on the specific reaction.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Aplicaciones Científicas De Investigación
9-(Benzylsulfanyl)anthracene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-(Benzylsulfanyl)anthracene involves its interaction with molecular targets through its aromatic and sulfanyl groups. The compound can intercalate with DNA, affecting DNA metabolism and RNA production. It also interacts with cellular proteins, potentially inhibiting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Anthracene: The parent compound, consisting of three fused benzene rings.
9,10-Diphenylanthracene: A derivative with phenyl groups at the 9th and 10th positions, known for its blue light-emitting properties.
9-Methylanthracene: A derivative with a methyl group at the 9th position, used in photophysical studies.
Uniqueness: 9-(Benzylsulfanyl)anthracene is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
74851-74-4 |
|---|---|
Fórmula molecular |
C21H16S |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
9-benzylsulfanylanthracene |
InChI |
InChI=1S/C21H16S/c1-2-8-16(9-3-1)15-22-21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h1-14H,15H2 |
Clave InChI |
WFXRRZCUQPMBHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


